molecular formula C14H10N4O7 B14147033 4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid

4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid

Cat. No.: B14147033
M. Wt: 346.25 g/mol
InChI Key: RNLCIEBMEQDTCS-VIZOYTHASA-N
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Description

4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid is a complex organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound features a nitrofuran moiety, which is often associated with antimicrobial properties, and a benzoic acid derivative, which is commonly used in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The benzoic acid moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrofuran moiety.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties due to the presence of the nitrofuran moiety.

    Medicine: Investigated for its potential use in developing new antimicrobial agents.

Mechanism of Action

The exact mechanism of action of 4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid is not fully understood. it is believed that the nitrofuran moiety plays a crucial role in its antimicrobial activity. The compound likely interacts with bacterial enzymes, inhibiting their function and leading to bacterial cell death. Specific molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Nitrofural: Another nitrofuran derivative known for its antimicrobial properties.

    Nitrofurazone: Used as a topical antibacterial agent.

    Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.

Uniqueness

4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid is unique due to its specific combination of a nitrofuran moiety and a benzoic acid derivative. This combination potentially enhances its antimicrobial properties and broadens its range of applications compared to other similar compounds.

Properties

Molecular Formula

C14H10N4O7

Molecular Weight

346.25 g/mol

IUPAC Name

4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid

InChI

InChI=1S/C14H10N4O7/c19-12(16-9-3-1-8(2-4-9)14(21)22)13(20)17-15-7-10-5-6-11(25-10)18(23)24/h1-7H,(H,16,19)(H,17,20)(H,21,22)/b15-7+

InChI Key

RNLCIEBMEQDTCS-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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